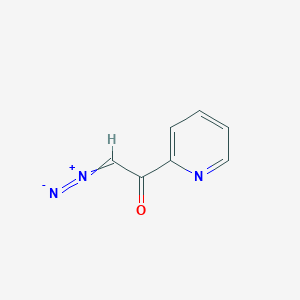
2-Diazonio-1-(pyridin-2-yl)ethen-1-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Diazonio-1-(pyridin-2-yl)ethen-1-olate is a chemical compound with the molecular formula C7H5N3O It is known for its unique structure, which includes a diazonium group attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-1-(pyridin-2-yl)ethen-1-olate typically involves the diazotization of 2-aminopyridine. This process includes the reaction of 2-aminopyridine with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid. The reaction is carried out at low temperatures to ensure the stability of the diazonium salt.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous diazonium intermediates.
Analyse Des Réactions Chimiques
Types of Reactions
2-Diazonio-1-(pyridin-2-yl)ethen-1-olate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, or amines.
Coupling Reactions: It can participate in azo coupling reactions with phenols or aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides (e.g., NaCl, NaBr), hydroxides (e.g., NaOH), and amines (e.g., aniline). These reactions are typically carried out in aqueous or alcoholic solutions at low temperatures.
Coupling Reactions: These reactions often use phenols or aromatic amines as coupling partners, with the reaction medium being slightly acidic to neutral.
Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are commonly used.
Major Products Formed
Substitution Reactions: Products include halogenated pyridines, hydroxypyridines, and aminopyridines.
Coupling Reactions: Azo compounds are the primary products.
Reduction Reactions: The main product is the corresponding amine.
Applications De Recherche Scientifique
2-Diazonio-1-(pyridin-2-yl)ethen-1-olate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: It can be used in the modification of biomolecules, such as proteins and nucleic acids, through diazonium coupling reactions.
Industry: It is used in the production of azo dyes, which are important in textile and printing industries.
Mécanisme D'action
The mechanism of action of 2-Diazonio-1-(pyridin-2-yl)ethen-1-olate involves the formation of reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific reactions it participates in. For example, in azo coupling reactions, the diazonium ion reacts with an electron-rich aromatic compound to form an azo bond.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Diazonio-1-(pyridin-4-yl)ethen-1-olate: Similar structure but with the diazonium group attached to the 4-position of the pyridine ring.
2-Diazonio-1-[(2,5-dioxopyrrolidin-1-yl)oxy]ethen-1-olate: Contains an additional dioxopyrrolidinyl group.
Uniqueness
2-Diazonio-1-(pyridin-2-yl)ethen-1-olate is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound for targeted synthetic applications and research.
Propriétés
Numéro CAS |
83308-31-0 |
|---|---|
Formule moléculaire |
C7H5N3O |
Poids moléculaire |
147.13 g/mol |
Nom IUPAC |
2-diazo-1-pyridin-2-ylethanone |
InChI |
InChI=1S/C7H5N3O/c8-10-5-7(11)6-3-1-2-4-9-6/h1-5H |
Clé InChI |
YGPKEGAGPNUVNG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C(=O)C=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tris[1-(methylphenyl)ethyl]phenol](/img/structure/B14415346.png)



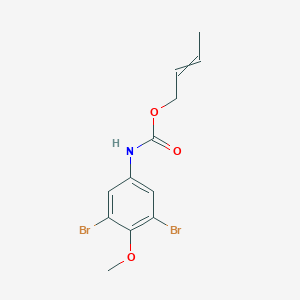
![(2-Azaspiro[5.5]undec-8-en-2-yl)(1,3-thiazolidin-3-yl)methanone](/img/structure/B14415378.png)

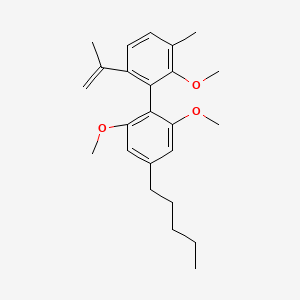
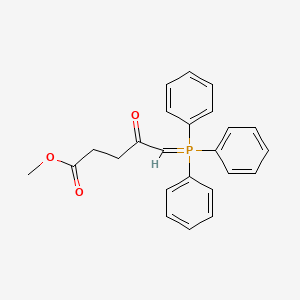
![O-[2-(2,4-Dichlorophenoxy)ethyl]hydroxylamine](/img/structure/B14415392.png)
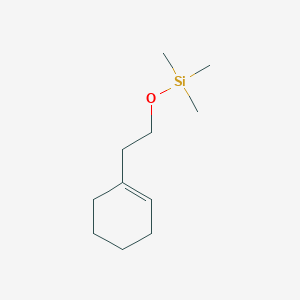
![Chloro[(2,2-dimethylpropoxy)methyl]diphenylphosphanium](/img/structure/B14415412.png)
![(5Z)-4-(4-Methylphenyl)-5-[(4-methylphenyl)imino]-1,2,4-dithiazolidin-3-one](/img/structure/B14415421.png)
